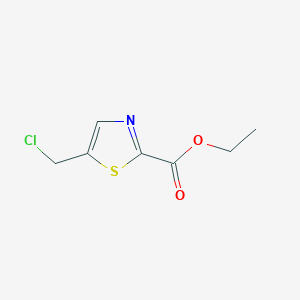

ethyl 5-(chloromethyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTAWJVLEBVJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175675-74-8 | |

| Record name | ethyl 5-(chloromethyl)thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction of Ethyl 2-Chloroacetoacetate with Thiourea

A widely reported method involves the reaction of ethyl 2-chloroacetoacetate with thiourea under controlled conditions to form the thiazole ring, followed by chloromethylation.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of reaction solution | Ethanol solvent with 10-35% ethyl acetate; thiourea and sodium carbonate added | Sodium carbonate weight ratio to ethyl 2-chloroacetoacetate: 0.01-0.1 |

| 2 | Addition of ethyl 2-chloroacetoacetate | Dropwise at 40-55 °C, then heated to 60-70 °C for 5-5.5 hours | Ensures cyclization and ring formation |

| 3 | Solvent removal and filtration | Partial distillation, cooling to room temperature, filtration | Isolates intermediate product |

| 4 | pH adjustment and stirring | Addition to water, pH adjusted to 9-10 with caustic soda, stirred 0.5 h | Facilitates precipitation of product |

| 5 | Filtration and drying | Vacuum drying of solid | Yields ethyl 2-amino-4-methylthiazole-5-carboxylate |

- Yield: >98%

- Melting Point: 172-173 °C

- Preferred sodium carbonate amount: ~1.5 g

- Optimal dropping temperature of ethyl 2-chloroacetoacetate: 43-45 °C

- Holding temperature post-addition: 64-66 °C

This method is efficient, with relatively low reaction temperatures and short reaction times, suitable for industrial scale-up.

Chlorination and Chloromethylation Steps

To convert the methyl group at the 5-position into a chloromethyl group, chlorinating agents are employed. The process can involve:

- Reaction of the intermediate thiazole compound with chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or acetyl chloride in the presence of Lewis acids.

- These agents substitute hydroxyl or alkoxy groups with chlorine, achieving chloromethylation.

In some methods, allyl isothiocyanate derivatives are chlorinated to yield 2-chloro-5-(chloromethyl)thiazole, which can be further transformed into ethyl 5-(chloromethyl)thiazole-2-carboxylate.

Alternative Routes via Diazotization and Thiourea Reactions

Another approach involves:

- Conversion of suitable thiazole derivatives to 2-amino-5-chloromethyl-1,3-thiazole using thiourea.

- Subsequent diazotization and chlorination steps to obtain 2-chloro-5-chloromethyl-1,3-thiazole.

- Ether cleavage and chlorination may be combined in a single step using reagents like POCl3 or thionyl chloride.

This route offers flexibility in protecting group strategies and can be adapted for various substituted thiazoles.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The reaction of ethyl 2-chloroacetoacetate with thiourea is a robust and reproducible method providing high purity intermediates for further chloromethylation.

- Control of pH and temperature is critical for maximizing yield and purity.

- Chlorination steps require careful handling of reagents and control of reaction conditions to avoid over-chlorination or side reactions.

- Use of protecting groups in some routes allows selective modification and improved yields.

- Industrial scale methods emphasize simplicity, reproducibility, and high yield with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(chloromethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Substitution: Formation of thiazole derivatives with various functional groups.

Oxidation: Formation of thiazole sulfoxides and sulfones.

Reduction: Formation of thiazole alcohols.

Scientific Research Applications

Pharmaceutical Applications

Building Block for Synthesis:

Ethyl 5-(chloromethyl)thiazole-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds, including:

- Antimicrobial Agents: The compound has demonstrated efficacy against a range of pathogens, making it a valuable precursor in the development of new antimicrobial drugs.

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel thiazole-based compounds using this compound as a starting material. The resulting compounds showed promising activity against multidrug-resistant bacterial strains and various cancer cell lines .

Agricultural Applications

Pesticidal Activity:

this compound has been investigated for its potential use as a pesticide. Its structure allows for interactions with biological targets in pests, providing a mechanism for pest control.

Case Study:

Research conducted on the insecticidal properties of thiazole derivatives revealed that this compound exhibited significant toxicity against specific agricultural pests. The compound's ability to disrupt normal physiological functions in insects suggests its potential as a selective pesticide .

Material Science Applications

Polymer Chemistry:

The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. Its chloromethyl group allows for further chemical modifications that can improve the material's performance.

Data Table: Polymer Properties Comparison

| Polymer Type | Base Compound | Modification Method | Resulting Properties |

|---|---|---|---|

| Polymeric Coatings | This compound | Cross-linking with epoxy resins | Improved adhesion and chemical resistance |

| Biodegradable Polymers | Thiazole-based monomers | Copolymerization with PLA | Enhanced biodegradability and mechanical strength |

Chemical Reactivity and Synthesis Routes

The reactivity of this compound is largely influenced by the electrophilic nature of the chloromethyl group. It can undergo several transformations, including nucleophilic substitutions and cycloadditions.

Common Synthetic Routes:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles to produce diverse derivatives.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring’s aromaticity allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences arise from substituent types, positions, and electronic effects:

Physicochemical Properties

- Lipophilicity : Chloromethyl (ClogP ~1.8) increases lipophilicity compared to methyl (ClogP ~1.2) or pyridinyl (ClogP ~0.5), influencing membrane permeability .

- Solubility : The pyridinyl group in improves aqueous solubility (∼15 mg/mL) via hydrogen bonding, whereas trifluoromethyl in reduces solubility (∼2 mg/mL) due to hydrophobicity .

- Crystal Packing : The coplanar thiazole-phenyl structure in (dihedral angle = 5.15°) promotes dense molecular stacking, affecting bioavailability .

Biological Activity

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a thiazole derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry. The presence of the chloromethyl group enhances its electrophilic properties, allowing it to participate in various chemical transformations.

1.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Thiazole derivatives, including this compound, are often associated with the inhibition of bacterial growth and have been explored for their potential as antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

1.2 Anticancer Activity

This compound shows promising anticancer activity against various cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. In vitro studies have highlighted its ability to inhibit cell proliferation and induce cell cycle arrest.

2.1 Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antitumor Activity : In a study assessing the antitumor effects of thiazole derivatives, this compound exhibited significant cytotoxicity against human leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity (refer to Table 1 for detailed IC50 values) .

- Mechanistic Insights : Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels .

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring significantly affect biological activity. The presence of electron-withdrawing groups enhances potency, while steric hindrance can reduce efficacy .

3. Comparative Analysis

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Thiazole ring with chloromethyl group | High | High |

| Ethyl 2-thiazolecarboxylate | Thiazole ring without chloromethyl | Moderate | Moderate |

| Ethyl 4-chloro-5-methylthiazole-2-carboxylate | Methyl substitution on thiazole | Low | Moderate |

4. Conclusion

This compound exhibits significant biological activities that make it a candidate for further development in antimicrobial and anticancer therapies. Its unique structural features contribute to its reactivity and biological efficacy, warranting additional research into its potential applications in medicinal chemistry.

Q & A

Basic: What are the standard synthetic methodologies for ethyl 5-(chloromethyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, chloromethylation of a thiazole precursor followed by esterification with ethyl chloroformate under basic conditions (e.g., NaHCO₃) is common. Optimization includes:

- Catalyst selection: Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Temperature control: Maintaining 0–5°C during chloromethylation to minimize side reactions.

- Solvent choice: Polar aprotic solvents like DMF or THF improve solubility of intermediates .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (reported 60–75%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Distinct signals for the thiazole ring (δ 7.2–8.0 ppm for aromatic protons) and chloromethyl group (δ 4.5–4.7 ppm). The ester carbonyl appears at ~165–170 ppm in ¹³C NMR .

- HRMS: Molecular ion peaks ([M+H]⁺) should align with the exact mass (calculated: 205.02 g/mol; observed: ±0.001 Da) .

- IR Spectroscopy: Strong C=O stretch (~1720 cm⁻¹) and C-Cl absorption (~650 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example:

- Thiazole ring geometry: Planarity deviations <0.02 Å indicate minimal steric strain.

- Chloromethyl group orientation: Dihedral angles relative to the thiazole ring help predict reactivity (e.g., SN2 substitution sites) .

Data collection at low temperature (100 K) reduces thermal motion artifacts. Crystallization in ethanol/water mixtures often yields suitable crystals .

Advanced: How do electronic and steric effects of the chloromethyl group influence reactivity in cross-coupling reactions?

Answer:

The chloromethyl group acts as an electrophilic site for nucleophilic substitution. Key considerations:

- Electronic effects: The electron-withdrawing Cl atom enhances leaving-group ability, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Steric hindrance: Bulky substituents on the thiazole ring (e.g., methyl at position 4) reduce reaction rates by ~30%, requiring longer reaction times (24–48 hrs) .

DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

Advanced: How can researchers address contradictions in reported biological activity data for thiazole-2-carboxylate derivatives?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- HPLC purity validation: Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Meta-analysis: Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) and statistical tools (e.g., ANOVA) .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction: Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s rule compliance) .

- Molecular docking (AutoDock Vina): Predict binding affinity to targets (e.g., COX-2 enzyme, ∆G ≈ -8.5 kcal/mol) .

- Metabolism simulation (CYP450): Identify potential oxidation sites (e.g., chloromethyl to carboxylate conversion) using Schrödinger’s QikProp .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the ester group .

- Decomposition monitoring: Regular TLC checks (Rf ~0.4 in ethyl acetate/hexane 3:7) detect degradation products .

Advanced: How can NMR crystallography resolve polymorphism in this compound derivatives?

Answer:

Combining solid-state NMR (¹³C CPMAS) with SCXRD data identifies polymorphic forms:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.